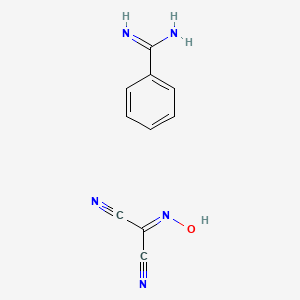
Benzenecarboximidamide; 2-hydroxyiminopropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile is a chemical compound with a complex structure that combines the properties of benzenecarboximidamide and 2-hydroxyiminopropanedinitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide;2-hydroxyiminopropanedinitrile typically involves the reaction of benzenecarboximidamide with 2-hydroxyiminopropanedinitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of benzenecarboximidamide;2-hydroxyiminopropanedinitrile may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzenecarboximidamide;2-hydroxyiminopropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenecarboximidamide;2-hydroxyiminopropanedinitrile can be compared with other similar compounds, such as:
Benzenecarboximidamide: Shares the benzenecarboximidamide moiety but lacks the 2-hydroxyiminopropanedinitrile component.
2-Hydroxyiminopropanedinitrile: Contains the 2-hydroxyiminopropanedinitrile moiety but lacks the benzenecarboximidamide component.
Properties
CAS No. |
7152-36-5 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
benzenecarboximidamide;2-hydroxyiminopropanedinitrile |
InChI |
InChI=1S/C7H8N2.C3HN3O/c8-7(9)6-4-2-1-3-5-6;4-1-3(2-5)6-7/h1-5H,(H3,8,9);7H |
InChI Key |
FRGDEKNZRUGDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N.C(#N)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


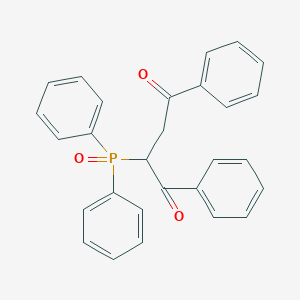
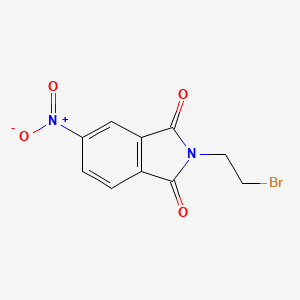
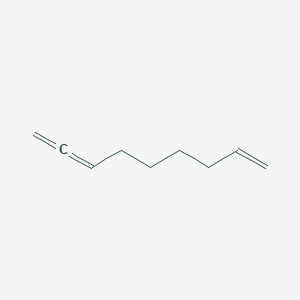

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

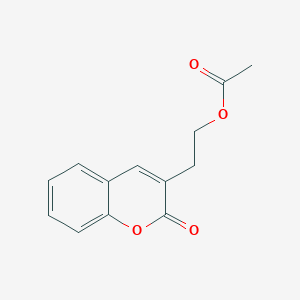
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
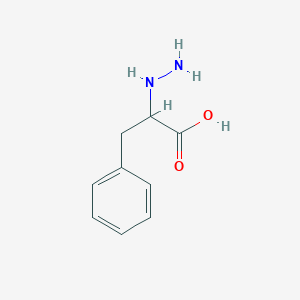

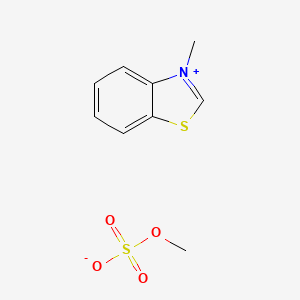
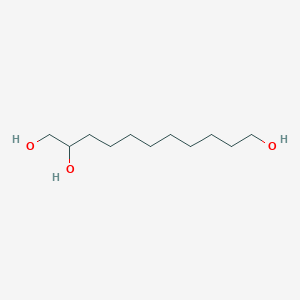

![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
